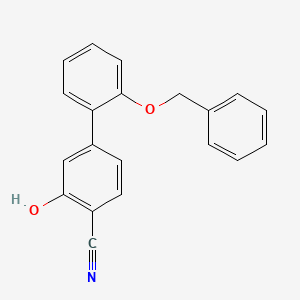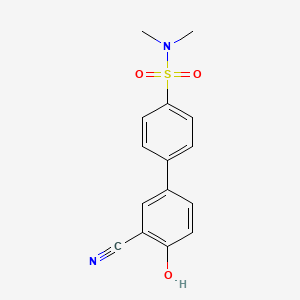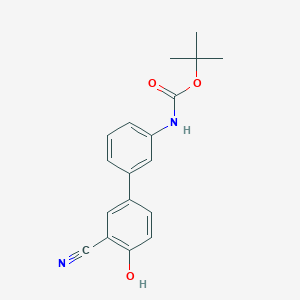
2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% (2C4DS95) is an organic compound that has been used in a variety of scientific research applications. It has become increasingly popular due to its wide range of biochemical and physiological effects, as well as its relative ease of synthesis.
Mecanismo De Acción
2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% acts as an antioxidant, scavenging free radicals and reactive oxygen species. It also acts as an anti-inflammatory agent, inhibiting the production of pro-inflammatory mediators. Additionally, 2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% has been shown to modulate the activity of various enzymes and receptors, including the c-Jun N-terminal kinase (JNK) and the nuclear factor-kappa B (NF-κB).
Biochemical and Physiological Effects
2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, as well as modulate the activity of various enzymes and receptors. Additionally, 2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% has been shown to increase cell survival and reduce apoptosis, as well as protect cells from various environmental pollutants.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% has several advantages for lab experiments. It is relatively easy to synthesize, and has a wide range of biochemical and physiological effects. Additionally, it is relatively inexpensive and can be stored for long periods of time without significant degradation. However, 2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% has several limitations. It is not very soluble in water, and can be difficult to dissolve in other solvents. Additionally, it is not very stable at high temperatures, and can degrade rapidly when exposed to light or air.
Direcciones Futuras
There are a variety of potential future directions for research involving 2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95%. For instance, further research could be conducted to explore the potential therapeutic effects of 2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% in various disease states. Additionally, further research could be conducted to explore the potential of 2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% to modulate the activity of other enzymes and receptors. Additionally, further research could be conducted to explore the potential of 2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% to protect cells from various environmental pollutants. Finally, further research could be conducted to explore the potential of 2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% to increase cell survival and reduce apoptosis.
Métodos De Síntesis
2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% can be synthesized using a variety of methods. The most common method involves the reaction of 4-cyanophenol with 3-N,N-dimethylsulfamoylphenylsulfonyl chloride in aqueous acetonitrile. This reaction produces a white crystalline solid that is then purified by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used to study the effects of oxidative stress on cells, as well as the effects of various environmental pollutants on cell growth and development. Additionally, 2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% has been used to study the effects of various drugs on the central nervous system.
Propiedades
IUPAC Name |
3-(3-cyano-4-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-17(2)21(19,20)14-5-3-4-11(9-14)12-6-7-15(18)13(8-12)10-16/h3-9,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZBHBFFIUJLCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4-(3-N,N-dimethylsulfamoylphenyl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-Cyano-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377319.png)
